molecular formula C18H12Cl2N2O2S B2548496 4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 477568-76-6

4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2548496
CAS No.: 477568-76-6
M. Wt: 391.27
InChI Key: VWRBUXSSYWBJMM-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 477568-76-6) is a synthetic organic compound with a molecular formula of C18H12Cl2N2O2S and a molecular weight of 391.27 g/mol . It belongs to a class of N-(thiazol-2-yl)benzamide derivatives, which are recognized in scientific literature as a privileged scaffold in medicinal chemistry and chemical biology for the development of novel pharmacological tools . While the specific biological profile of this acetyl-substituted analog is not fully detailed in public literature, closely related compounds have been identified as potent and selective antagonists for ion channels, such as the Zinc-Activated Channel (ZAC) . Thiazole-containing compounds, in general, are known for their diverse biological activities and significant presence in drug discovery research . This molecule features a 4-acetylbenzamide group linked to a 4-(2,4-dichlorophenyl)thiazole ring, offering a key site for further chemical modification and structure-activity relationship (SAR) studies. It is presented as a high-quality chemical reference standard and building block for researchers investigating new therapeutics, molecular probes, and biological mechanisms. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2S/c1-10(23)11-2-4-12(5-3-11)17(24)22-18-21-16(9-25-18)14-7-6-13(19)8-15(14)20/h2-9H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRBUXSSYWBJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors in the presence of a base. For instance, the reaction between 2,4-dichlorophenyl isothiocyanate and an acetylated amine can yield the desired thiazole derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The thiazole ring and the dichlorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their modifications, and biological activities:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Target Reference
4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (Target) 4-acetylbenzamide, 4-(2,4-dichlorophenyl)thiazole Not reported N/A N/A
VNI ((R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) Oxadiazole, imidazole-ethyl group, 2,4-dichlorophenyl 619.08 Fungal CYP51 inhibitor (antifungal)
4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide 4-fluorophenylbenzamide, 4-(2,4-dichlorophenyl)thiazole 443.3 Not specified (structural analog)
N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (Compound 12) 2,4-dichlorophenyl, aminoethyl chain Not reported Trypanosoma brucei inhibitor (antiparasitic)
EMAC2061 (2-{3-[{2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide) Hydrazineylidene methyl, 3,4-dichlorophenylthiazole Not reported HIV-1 RT inhibitor (antiviral)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Dimethylsulfamoyl group, 4-(2,4-dichlorophenyl)thiazole Not reported Structural analog (potential enzyme modulation)

Biological Activity

4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C18H13ClN2O2SC_{18}H_{13}ClN_{2}O_{2}S, with a molecular weight of approximately 356.83 g/mol. The structure features a thiazole ring, an acetyl group, and a dichlorophenyl moiety, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC18H13ClN2O2S
Molecular Weight356.83 g/mol
LogP4.99
PSA87.30

Antimicrobial Properties

Studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains and fungi. Research has demonstrated that this compound possesses inhibitory effects on gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of thiazole derivatives have been widely studied, with evidence suggesting that they can induce apoptosis in cancer cells. In vitro studies on similar compounds have shown that they inhibit cell proliferation in various cancer cell lines by triggering apoptotic pathways . Preliminary data suggest that this compound may exhibit similar effects.

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors associated with disease pathways. For example, it may interact with DNA or RNA polymerases or inhibit signaling pathways critical for cell growth and survival .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics .

Study 2: Anticancer Activity

In a controlled laboratory setting, researchers tested the effects of thiazole derivatives on human cancer cell lines. The results showed that these compounds could reduce cell viability significantly after 48 hours of exposure. Specifically, the IC50 values for the tested compounds were found to be in the micromolar range .

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